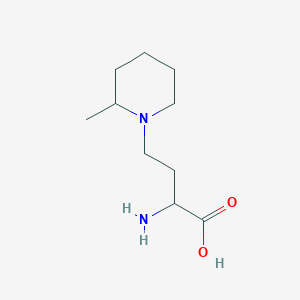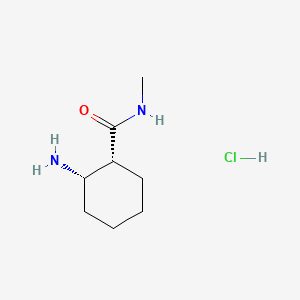
4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride is an organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl fluoride group attached to a triazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a sulfonyl fluoride reagent. One common method is to react 4-bromo-1-methyl-1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride, while coupling reactions can produce complex molecules with multiple triazole units .
科学的研究の応用
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by covalently modifying the active site of the enzyme. The triazole ring provides stability to the compound and facilitates its binding to specific molecular targets .
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfonyl fluoride group but shares the triazole ring structure.
1-Methyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl fluoride group.
3-Bromo-1H-1,2,4-triazole: Has a different triazole ring structure and lacks the methyl and sulfonyl fluoride groups.
Uniqueness
The presence of the sulfonyl fluoride group in 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride makes it unique compared to other similar compounds. This group imparts specific reactivity and allows the compound to act as an effective enzyme inhibitor and a versatile building block in organic synthesis.
特性
分子式 |
C3H3BrFN3O2S |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
5-bromo-3-methyltriazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C3H3BrFN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 |
InChIキー |
TUJAKSCVXCIIQR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)Br)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



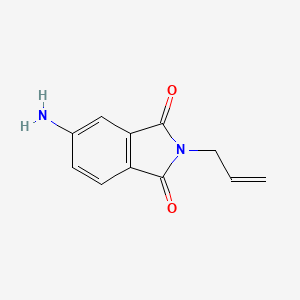

![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
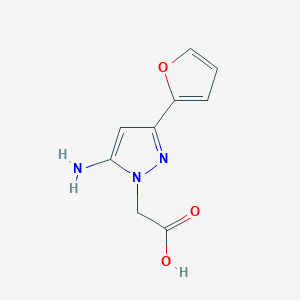
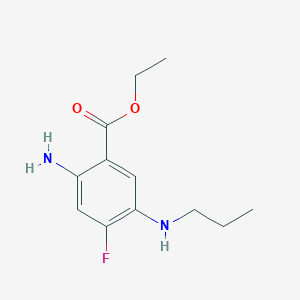
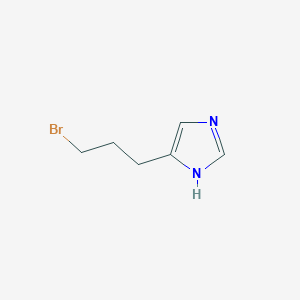
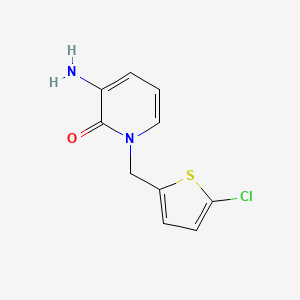

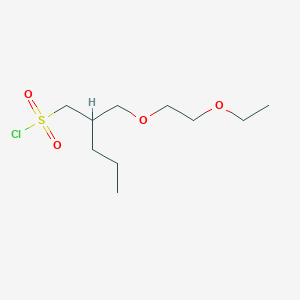
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
